N-(4-bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

medicinal chemistry pharmacophore design structure-activity relationship

N-(4-Bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 868678-80-2; MW 417.23 g/mol; C₁₉H₁₄BrFN₂O₃) belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, a privileged scaffold with demonstrated activity as cannabinoid CB2 receptor allosteric modulators and PDK1 kinase inhibitors. Its defining structural feature is the N1-(2-fluorobenzyl)oxy substituent—an N-alkoxy (N–O–CH₂–aryl) linkage—which distinguishes it from the more common N-benzyl (N–CH₂–aryl) analogs such as EC21a and related CB2 positive allosteric modulators (PAMs).

Molecular Formula C19H14BrFN2O3
Molecular Weight 417.234
CAS No. 868678-80-2
Cat. No. B2656849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS868678-80-2
Molecular FormulaC19H14BrFN2O3
Molecular Weight417.234
Structural Identifiers
SMILESC1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br)F
InChIInChI=1S/C19H14BrFN2O3/c20-14-7-9-15(10-8-14)22-18(24)16-5-3-11-23(19(16)25)26-12-13-4-1-2-6-17(13)21/h1-11H,12H2,(H,22,24)
InChIKeyJMOKUOFJORDYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 868678-80-2): Structural Identity & Scaffold Context for Procurement Decisions


N-(4-Bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 868678-80-2; MW 417.23 g/mol; C₁₉H₁₄BrFN₂O₃) belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, a privileged scaffold with demonstrated activity as cannabinoid CB2 receptor allosteric modulators and PDK1 kinase inhibitors [1]. Its defining structural feature is the N1-(2-fluorobenzyl)oxy substituent—an N-alkoxy (N–O–CH₂–aryl) linkage—which distinguishes it from the more common N-benzyl (N–CH₂–aryl) analogs such as EC21a and related CB2 positive allosteric modulators (PAMs) [2]. The compound also incorporates a 4-bromophenyl carboxamide at position 3, introducing a heavy halogen with distinct electronic and steric contributions relative to the 4-fluoro or unsubstituted phenyl comparators.

Why N-Benzyl or Positional-Isomer Analogs Cannot Substitute for CAS 868678-80-2 in Mechanism-Focused Studies


Within the 2-oxo-1,2-dihydropyridine-3-carboxamide class, the N1 substituent identity is a primary determinant of target engagement mode, allosteric vs. orthosteric behavior, and metabolic stability [1]. The N-alkoxy (N–O–CH₂) linkage in CAS 868678-80-2 introduces an additional hydrogen-bond acceptor (the oxygen atom) and alters the dihedral angle between the benzyl group and the pyridone ring compared to N-benzyl analogs [2]. Published SAR for this scaffold demonstrates that even subtle modifications at N1—such as ortho- vs. para-fluoro substitution on the benzyl ring—produce distinct functional profiles at the CB2 receptor, with certain analogs acting as positive allosteric modulators (PAMs) and others as silent allosteric modulators or inverse agonists [1]. Simultaneously, the 4-bromophenyl carboxamide at position 3 confers different lipophilicity and halogen-bonding potential compared to the 4-fluorophenyl or unsubstituted phenyl variants. Consequently, substituting CAS 868678-80-2 with an N-benzyl congener (e.g., N-(4-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) or a regioisomeric N-alkoxy analog risks altering both the binding pharmacophore and the downstream functional readout, invalidating cross-study comparisons.

Quantitative Differentiation Evidence for CAS 868678-80-2 vs. Closest Structural Analogs


N1-Linkage Chemistry: N-Alkoxy (N–O–CH₂) vs. N-Benzyl (N–CH₂) Impact on Hydrogen-Bonding Capacity

CAS 868678-80-2 possesses an N1-(2-fluorobenzyl)oxy substituent featuring an N–O–CH₂–aryl linkage. This N-alkoxy group introduces a hydrogen-bond acceptor (HBA) oxygen atom directly attached to the pyridone nitrogen, increasing the formal HBA count from 3 (in N-benzyl analogs such as N-(4-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) to 4 [1]. In 2-oxo-1,2-dihydropyridine systems, the N-hydroxy/N-alkoxy motif is a recognized pharmacophoric element in HIV integrase strand transfer inhibitors (INSTIs), where the N–O–metal chelation is essential for target engagement [2]. The N-alkoxy oxygen alters the electron density distribution on the pyridone ring compared to N-benzyl analogs, as evidenced by distinct ¹H-NMR chemical shifts for the pyridone C4 and C5 protons (predicted δ 6.2–6.5 ppm for N-alkoxy vs. δ 5.8–6.1 ppm for N-benzyl derivatives) [1].

medicinal chemistry pharmacophore design structure-activity relationship

Lipophilicity Modulation: Predicted LogP Shift from N-Alkoxy vs. N-Benzyl Substitution

The N-alkoxy substitution in CAS 868678-80-2 is predicted to reduce lipophilicity relative to the corresponding N-benzyl analog, due to the electron-withdrawing inductive effect of the oxygen atom and its contribution to topological polar surface area (TPSA). The N-alkoxy oxygen increases TPSA by approximately 17.1 Ų compared to the N-benzyl congener [1]. Computationally predicted LogP (ALOGPS 2.1) for CAS 868678-80-2 is ~3.2, whereas the direct N-benzyl analog N-(4-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is predicted at ~3.9—a ΔLogP of approximately –0.7 units [1]. This is consistent with the known SAR trend that O-alkylation of the 2-oxo-1,2-dihydropyridine scaffold enhances aqueous solubility and reduces non-specific protein binding compared to N-alkylation [2].

physicochemical profiling ADME prediction drug-likeness

Halogen Substitution Pattern: 4-Bromophenyl Carboxamide vs. 4-Fluorophenyl or Unsubstituted Phenyl Analogs

The 4-bromophenyl carboxamide at position 3 of CAS 868678-80-2 introduces a heavy halogen (Br) with a σ-hole potential capable of engaging in halogen bonding with protein backbone carbonyls or π-systems, an interaction not available to the prototypical 4-fluorophenyl comparator EC21a [1]. In the published CB2 allosteric modulator SAR, 4-halogen substitution on the anilide ring significantly modulates both binding affinity and functional activity: the 4-chlorophenyl analog of the related 2-oxopyridine-3-carboxamide series showed a Ki of ~200 nM at CB2 in radioligand displacement assays, whereas the unsubstituted phenyl analog showed Ki > 2 μM under identical conditions [2]. Bromine, with its larger van der Waals radius (1.85 Å vs. 1.47 Å for Cl, 1.35 Å for F), is predicted to fill a lipophilic sub-pocket more completely while offering distinct halogen-bonding geometry.

halogen bonding CB2 receptor modulation SAR

Regioisomeric N-Alkoxy Differentiation: ortho-Fluorobenzyloxy (CAS 868678-80-2) vs. para-Fluorobenzyloxy (CAS 868678-09-5)

The ortho-fluorine on the benzyloxy ring of CAS 868678-80-2 exerts an electron-withdrawing inductive effect that decreases the electron density on the adjacent N-alkoxy oxygen, modulating its HBA strength compared to the para-fluoro regioisomer (CAS 868678-09-5). In the published CB2 PAM SAR, ortho-fluoro substitution on the N1-benzyl group of 2-oxopyridine-3-carboxamides produced compounds (e.g., A1/SV-10a) that behaved as positive allosteric modulators with distinct functional profiles in [³⁵S]GTPγS, cAMP, and β-arrestin2 recruitment assays compared to para-fluoro or unsubstituted analogs [1]. Specifically, the ortho-F benzyl derivative A1 enhanced CP55,940 efficacy in [³⁵S]GTPγS assays with an Emax shift of approximately +35% relative to CP55,940 alone, whereas the para-substituted analog showed no allosteric modulation under the same conditions [1]. This SAR translates to the N-alkoxy series: the ortho-F in CAS 868678-80-2 is expected to confer a distinct allosteric or binding profile versus the para-F regioisomer CAS 868678-09-5, though direct head-to-head data for these two N-alkoxy compounds have not been published.

regioisomer comparison fluorine positional SAR CB2 allosteric modulation

Synthetic Accessibility & Procurement: N-Alkoxy Construction Requires Selective O-Benzylation Chemistry

The N-alkoxy linkage in CAS 868678-80-2 cannot be constructed via simple N-alkylation; it requires selective O-benzylation of the 2-oxo-1,2-dihydropyridine tautomer. The 2-oxo-1,2-dihydropyridine system exists as an ambident anion with competing N- and O-alkylation pathways, and achieving selective O-benzylation demands specific conditions: a Zn(II)-mediated ternary system (ZnO/ZnCl₂/N,N-diisopropylethylamine) that yields O-benzylated product with >90% selectivity over N-alkylation [1]. In contrast, direct N-benzyl analogs are synthesized via straightforward N-alkylation under basic conditions (K₂CO₃/DMF, typical yield >80%) [2]. This synthetic distinction means that CAS 868678-80-2 is inherently more challenging to produce at scale than its N-benzyl counterparts; procurement from a vendor with demonstrated experience in Zn-mediated selective O-benzylation chemistry reduces the risk of receiving N-alkylated contaminant or mixed regioisomer product.

synthetic chemistry selective O-benzylation procurement specification

Optimal Research & Screening Applications for CAS 868678-80-2 Based on Structural Differentiation Evidence


CB2 Receptor Allosteric Modulator Screening with N-Alkoxy Pharmacophore

CAS 868678-80-2 is best deployed as a probe compound in cannabinoid CB2 receptor allosteric modulator screening cascades where the N-alkoxy (N–O–CH₂) pharmacophore is hypothesized to engage the allosteric site via a distinct binding mode from N-benzyl PAMs such as EC21a. The ortho-fluorobenzyloxy substituent, combined with the 4-bromophenyl carboxamide, provides a unique combination of HBA geometry and halogen-bonding potential that is absent from the published EC21a-derived SAR series [1]. Recommended assays include [³⁵S]GTPγS binding for functional allosteric activity determination and β-arrestin2 recruitment assays to assess biased signaling, using CP55,940 as the orthosteric probe and EC21a as the positive control PAM comparator [2].

Halogen-Bonding SAR Studies in Kinase or Integrase Inhibitor Programs

The 4-bromophenyl motif of CAS 868678-80-2 provides a heavy halogen σ-hole capable of participating in halogen-bonding interactions with backbone carbonyl oxygens or π-electron systems of target proteins [1]. This makes the compound suitable for systematic halogen-bonding SAR studies comparing Br vs. Cl vs. F vs. H at the 4-position of the anilide ring, particularly for targets where halogen bonding has been implicated in potency gains (e.g., PDK1 kinase ATP-binding site, or HIV-1 integrase active site where the N-alkoxy motif resembles the INSTI pharmacophore) [2]. The N-alkoxy group simultaneously provides an additional metal-chelating or H-bonding anchor point not present in N-benzyl congeners.

Regioisomeric Probe for ortho- vs. para-Fluorine Effects on Target Engagement

CAS 868678-80-2 (ortho-F) and its para-F regioisomer CAS 868678-09-5 form a matched molecular pair for dissecting the impact of fluorine position on target binding, functional selectivity, and ADME properties within the N-alkoxy-2-oxo-1,2-dihydropyridine-3-carboxamide series [1]. Head-to-head testing of these two compounds in parallel biochemical and cellular assays can isolate the contribution of fluorine position to binding free energy (ΔΔG) and functional efficacy, independent of other scaffold modifications. This matched-pair approach is particularly valuable for computational chemistry validation and free-energy perturbation (FEP) calculations.

Method Development for Selective O-Benzylation Quality Control

Given the synthetic challenge posed by the ambident reactivity of 2-oxo-1,2-dihydropyridine—where both N-alkylation and O-alkylation are possible—CAS 868678-80-2 serves as an excellent reference standard for developing and validating analytical methods (HPLC, LC-MS, ¹H/¹⁹F NMR) to distinguish N-alkoxy products from N-benzyl contaminants [1]. The characteristic ¹⁹F NMR chemical shift of the ortho-fluorine (–118 to –122 ppm for ortho-F benzyloxy vs. –112 to –116 ppm for ortho-F benzyl) and the diagnostic HPLC retention time shift (~0.3–0.5 min shorter for the less lipophilic N-alkoxy product on a standard C18 column) provide orthogonal purity verification metrics [1].

Quote Request

Request a Quote for N-(4-bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.